![molecular formula C10H8ClF2NO3 B2696298 N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide CAS No. 568555-99-7](/img/structure/B2696298.png)
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide” is a chemical compound that likely contains an acyl chloride group (2-chloroacetyl) and a benzamide group. The “difluoromethoxy” group suggests the presence of a methoxy group where two hydrogen atoms have been replaced by fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a nucleophilic addition-elimination reaction between acyl chlorides and amines . This reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine .Chemical Reactions Analysis
The compound might undergo reactions typical of acyl chlorides and benzamides. For instance, acyl chlorides can react with amines to form amides . Benzamides can undergo hydrolysis to form amines and carboxylic acids .Scientific Research Applications
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has been employed for creating novel derivatives of benzamide compounds, showcasing a method that enhances reaction rates and yields. Such approaches might be applicable to the synthesis or modification of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide for specific applications, including the development of new pharmaceuticals or materials with unique properties (Nimbalkar et al., 2018).
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their ability to inhibit histone deacetylase (HDAC), an enzyme critical in regulating gene expression. This property is significant for cancer research and treatment, indicating that related compounds like this compound could be investigated for similar biological activities (Saito et al., 1999).
Antibacterial and Antifungal Activities
Investigations into benzamide derivatives have revealed their potential antibacterial and antifungal activities. This suggests a path for the application of this compound in developing new antimicrobial agents, particularly in addressing drug-resistant strains (Imramovský et al., 2011).
Fluorescence Probes
Benzamide structures have been utilized in the design of fluorescence probes for detecting reactive oxygen species (ROS), indicating their potential role in biomedical imaging and diagnostics. This application underscores the versatility of benzamide derivatives in scientific research, including possible adaptations for this compound (Setsukinai et al., 2003).
Reactivity and Catalysis
Research into the reactivity of polyamide monomers with free chlorine offers insights into the stability and degradation mechanisms of polyamide materials, relevant for the development of chlorine-resistant membranes and filters. Understanding the reactivity of similar compounds could inform the design and application of this compound in material science (Huang et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVYXDZZNGMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
568555-99-7 |
Source
|
Record name | N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.